molecular formula C19H16ClNOS2 B2617259 3-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide CAS No. 251097-06-0

3-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide

Cat. No.: B2617259
CAS No.: 251097-06-0
M. Wt: 373.91
InChI Key: MBVRANPVPFEAPW-UHFFFAOYSA-N
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Description

3-[(4-Chlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide is a synthetic thiophenecarboxamide derivative of significant interest in medicinal chemistry and antibacterial research. Compounds within the thiophenecarboxamide structural class have been investigated for their potential as antibacterial agents, as indicated by patent literature covering substituted thiophenecarboxamides . The molecular structure incorporates a thiophene ring core, a (4-chlorobenzyl)sulfanyl chain, and a 4-methylphenyl carboxamide group, a framework known to contribute to biological activity. The presence of the sulfanyl (thioether) linkage is a common feature in potential therapeutic compounds, as seen in related molecules studied for their inhibitory effects on enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This product is provided for research purposes to support the discovery and development of novel bioactive molecules. It is strictly for laboratory use. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-N-(4-methylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNOS2/c1-13-2-8-16(9-3-13)21-19(22)18-17(10-11-23-18)24-12-14-4-6-15(20)7-5-14/h2-11H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVRANPVPFEAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide typically involves the reaction of 4-chlorobenzyl chloride with thiophenecarboxamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities primarily through its interaction with specific molecular targets:

  • Anticancer Activity :
    • The compound has shown potential in inducing apoptosis in various cancer cell lines, particularly melanoma.
    • Preliminary studies indicate significant reductions in cell viability at concentrations above 10 µM, with an IC50 value of approximately 15 µM, linked to the activation of caspase pathways.
  • Anti-inflammatory Properties :
    • The sulfonamide group contributes to its anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
    • In animal models of rheumatoid arthritis, administration resulted in decreased levels of inflammatory cytokines (TNF-alpha and IL-6) compared to controls.
  • Antimicrobial Activity :
    • The compound has been evaluated for its efficacy against various bacterial strains and fungi, demonstrating promising results in inhibiting microbial growth.
    • Studies have shown that derivatives of similar compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInduces apoptosis in melanoma cells
Anti-inflammatoryReduces inflammation markers
AntimicrobialInhibits growth of bacterial strains

Case Studies

  • Anticancer Efficacy :
    A study evaluated the effects of 3-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide on melanoma cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase pathway activation leading to programmed cell death.
  • Inflammatory Response Modulation :
    In a model of rheumatoid arthritis, administration of the compound resulted in a notable decrease in inflammatory cytokines (TNF-alpha and IL-6) compared to controls. This suggests potential therapeutic applications in autoimmune conditions.
  • Antimicrobial Evaluation :
    The compound was tested against various pathogens, showing effective inhibition rates. For instance, derivatives were evaluated for their antimicrobial properties using standard methods such as disk diffusion and broth microdilution assays, revealing significant activity against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 3-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Variations in Sulfur Oxidation State

Compound Name Sulfur Group Molecular Formula Key Properties/Activities References
3-[(4-Chlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide (Target) Sulfanyl (S-CH₂) C₁₉H₁₅ClNOS₂ (inferred) Potential antimicrobial activity (inferred)
3-[(4-Chlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide Sulfonyl (SO₂-CH₂) C₁₉H₁₆ClNO₃S₂ Higher polarity, possible altered bioavailability
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide Sulfonyl (SO₂-CH₂) C₁₈H₁₃Cl₂NO₃S₂ Demonstrated in enzyme inhibition studies

Substituent Variations on the Benzyl Group

Compound Name Benzyl Substituent Molecular Formula Notable Features References
Target Compound 4-Chlorobenzyl C₁₉H₁₅ClNOS₂ Chlorine enhances lipophilicity
3-[(2,4-Dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide 2,4-Dichlorobenzyl C₁₉H₁₃Cl₂F₃NO₄S₂ Enhanced steric bulk; trifluoromethoxy increases electronegativity
N-(4-Fluorophenyl)-3-((3-(trifluoromethyl)benzyl)sulfanyl)-2-thiophenecarboxamide 3-(Trifluoromethyl)benzyl C₂₀H₁₄F₄N₂OS₂ Fluorine substituents improve metabolic stability

Key Insight : Chlorine and fluorine substituents modulate lipophilicity and electronic properties, influencing target binding and pharmacokinetics. Bulkier groups (e.g., 2,4-dichlorobenzyl) may restrict conformational flexibility .

Variations in the Carboxamide-Linked Aromatic Ring

Compound Name Aromatic Ring Substituent Molecular Formula Biological Relevance References
Target Compound 4-Methylphenyl C₁₉H₁₅ClNOS₂ Methyl group enhances metabolic stability
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophenecarboxamide 4-Chlorophenyl C₁₈H₁₃Cl₂NO₃S₂ Dual chloro-substitution may increase potency
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide 4-Methylphenyl C₂₁H₁₈ClN₃O₂S₂ Demonstrated antimicrobial activity

Key Insight : The 4-methylphenyl group (as in the target compound) balances lipophilicity and steric effects, whereas electron-withdrawing groups (e.g., Cl) may enhance target affinity .

Biological Activity

3-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

C16H16ClS2N\text{C}_{16}\text{H}_{16}\text{ClS}_2\text{N}

The synthesis typically involves the reaction of thiophene-2-carboxylic acid derivatives with 4-chlorobenzyl mercaptan in the presence of appropriate coupling agents. The yield of the synthesis process has been reported to be high, often exceeding 80% in controlled laboratory conditions .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing thiophene rings have shown inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. In vitro assays demonstrated that certain analogs could effectively reduce the viability of various cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. This inhibition leads to a decrease in prostaglandin synthesis, thereby reducing inflammation markers in experimental models .

The proposed mechanism by which this compound exerts its biological effects involves:

  • Inhibition of COX Enzymes : Similar compounds have been shown to selectively inhibit COX-2, leading to reduced inflammatory responses.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
  • Interference with Cell Cycle Regulation : It may cause cell cycle arrest at the G1/S checkpoint, preventing cancer cells from proliferating .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerHigh
Anti-inflammatoryModerate
COX InhibitionSelective

Case Studies

  • Anticancer Study : A study conducted on a series of thiophene derivatives revealed that those with chlorobenzyl substitutions exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent anticancer activity .
  • Inflammation Model : In an animal model of induced arthritis, administration of a related compound led to a significant reduction in paw swelling and inflammatory cytokine levels compared to control groups, highlighting its potential as an anti-inflammatory agent .

Q & A

Q. Basic Research Focus

  • NMR Analysis : Assign peaks using ¹H, ¹³C, and 2D NMR (COSY, HSQC) to confirm the sulfanyl linkage and substituent positions. For example, the thiophene C2 carboxamide carbonyl appears at ~165 ppm in ¹³C NMR .
  • Mass Spectrometry : High-resolution ESI-MS (HRMS) validates the molecular ion ([M+H]⁺) and fragments, ensuring correct molecular formula (C₁₉H₁₇ClN₂OS₂) .
  • HPLC Purity Assessment : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water, 70:30) to confirm >98% purity .

What computational methods are suitable for predicting the compound’s physicochemical properties and reactivity?

Q. Advanced Research Focus

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gap) and reactive sites .
  • Molecular Dynamics (MD) Simulations : Assess solubility and aggregation behavior in solvents like DMSO or water .
  • Docking Studies : Evaluate potential binding to biological targets (e.g., enzymes) using AutoDock Vina, focusing on the sulfanyl and chlorobenzyl groups as pharmacophores .

How do structural modifications (e.g., substituent variations) impact biological activity, and what experimental assays validate these effects?

Q. Advanced Research Focus

  • Substituent Screening : Replace the 4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate activity. Synthesize analogs via parallel synthesis .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase assays) to correlate structure-activity relationships (SAR). For example, the chlorobenzyl group may enhance lipophilicity, improving membrane permeability .
  • Data Interpretation : Use statistical tools (e.g., PCA) to identify key structural drivers of activity .

How can contradictory spectral data (e.g., NMR shifts or fluorescence intensity variations) be resolved?

Q. Advanced Research Focus

  • Solvent Effects : Fluorescence intensity discrepancies may arise from solvent polarity. Compare data in polar (e.g., methanol) vs. nonpolar (e.g., toluene) solvents .
  • Crystallographic Validation : Perform X-ray diffraction to confirm solid-state structure and compare with solution-phase NMR data. For example, hydrogen bonding in crystals may shift proton signals .
  • Batch Consistency : Ensure synthetic reproducibility by standardizing reagents (e.g., anhydrous solvents) and reaction conditions .

What strategies are effective for scaling up synthesis while maintaining purity and yield?

Q. Advanced Research Focus

  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions during sulfanyl group introduction .
  • Quality Control : Use in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .
  • Crystallization Optimization : Adjust cooling rates and anti-solvent addition (e.g., water) to control crystal size and purity during scale-up .

How can the compound’s stability under varying storage conditions (e.g., light, temperature) be systematically evaluated?

Q. Basic Research Focus

  • Forced Degradation Studies : Expose the compound to UV light (ICH Q1B guidelines), elevated temperatures (40°C), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC and LC-MS .
  • Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf life .

What advanced analytical techniques are critical for detecting trace impurities in this compound?

Q. Advanced Research Focus

  • LC-MS/MS : Identify impurities at <0.1% levels using MRM (Multiple Reaction Monitoring) modes .
  • ICP-MS : Quantitate heavy metal residues (e.g., Pd from coupling reactions) to meet ICH Q3D guidelines .

How can the compound’s potential as a fluorescent probe be exploited in biological imaging?

Q. Advanced Research Focus

  • Spectrofluorometric Titration : Measure fluorescence quantum yield (quinine sulfate as reference) and Stokes shift in buffers mimicking physiological conditions .
  • Cell Imaging : Use confocal microscopy to track cellular uptake in live cells, with excitation/emission filters set to λ_ex = 350 nm and λ_em = 450 nm .

What methodologies address discrepancies between computational predictions and experimental biological data?

Q. Advanced Research Focus

  • Free-Energy Perturbation (FEP) : Refine docking scores by simulating ligand-protein binding dynamics .
  • SAR Expansion : Synthesize derivatives with incremental modifications (e.g., halogens, alkyl chains) to bridge computational and experimental gaps .

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